7-fluoro-4-methoxy-1H-indazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

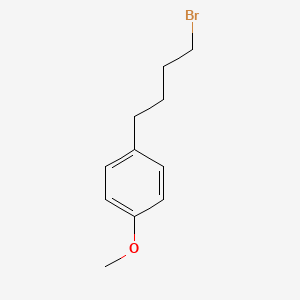

“7-fluoro-4-methoxy-1H-indazol-3-amine” is a chemical compound with the molecular formula C8H8FN3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “7-fluoro-4-methoxy-1H-indazol-3-amine” consists of a 1H-indazole ring substituted with a fluoro group at the 7th position and a methoxy group at the 4th position . The InChI code for this compound is1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) . Physical And Chemical Properties Analysis

“7-fluoro-4-methoxy-1H-indazol-3-amine” is a solid substance . Its molecular weight is 181.17 . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indazole derivatives, like the one , are known to be used in the synthesis of potent inhibitors for the treatment of viral infections such as HIV. For example, a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a capsid inhibitor for HIV-1 infections .

Pharmacological Activities

These compounds possess a wide range of pharmacological activities. They have been reported to exhibit anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Diagnostic Imaging

Indazole derivatives can be modified for use in diagnostic imaging. For instance, a compound was synthesized and labeled with fluorine-18 to develop a PET tracer for in vivo visualization of LRRK2 in the brain .

Chemical Research

The compound you’re interested in is available for purchase from chemical suppliers like MilliporeSigma and Manchester Organics, indicating its use in chemical research and development .

Analytical Standards

Such compounds are also used as analytical standards or reference materials in various scientific studies to ensure the accuracy and consistency of experimental results .

Safety and Hazards

The safety information for “7-fluoro-4-methoxy-1H-indazol-3-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

Indazole derivatives have been known to exhibit antitumor activity , suggesting potential targets within cancerous cells.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that 7-fluoro-4-methoxy-1H-indazol-3-amine might interact with its targets to disrupt cell cycle progression.

Biochemical Pathways

Given the potential antitumor activity of indazole derivatives , it is plausible that this compound could affect pathways related to cell proliferation and apoptosis.

Result of Action

Based on the known effects of some indazole derivatives, it is possible that this compound could lead to the inhibition of cell growth in certain neoplastic cell lines .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-4-methoxy-1H-indazol-3-amine involves the reaction of 4-methoxy-1H-indazole-3-carboxylic acid with thionyl chloride to form 4-methoxy-1H-indazole-3-carbonyl chloride. This intermediate is then reacted with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired product.", "Starting Materials": [ "4-methoxy-1H-indazole-3-carboxylic acid", "thionyl chloride", "7-fluoro-1,2,3,4-tetrahydroisoquinoline", "base" ], "Reaction": [ "4-methoxy-1H-indazole-3-carboxylic acid is reacted with thionyl chloride to form 4-methoxy-1H-indazole-3-carbonyl chloride.", "4-methoxy-1H-indazole-3-carbonyl chloride is reacted with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form 7-fluoro-4-methoxy-1H-indazol-3-amine." ] } | |

CAS-Nummer |

1240518-37-9 |

Produktname |

7-fluoro-4-methoxy-1H-indazol-3-amine |

Molekularformel |

C8H8FN3O |

Molekulargewicht |

181.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.